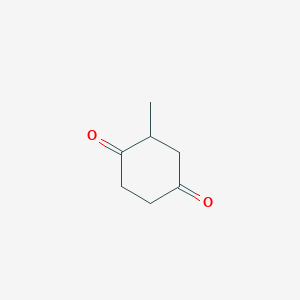

2-methylcyclohexane-1,4-dione

CAS No.: 13742-19-3

Cat. No.: VC7945892

Molecular Formula: C7H10O2

Molecular Weight: 126.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 13742-19-3 |

|---|---|

| Molecular Formula | C7H10O2 |

| Molecular Weight | 126.15 g/mol |

| IUPAC Name | 2-methylcyclohexane-1,4-dione |

| Standard InChI | InChI=1S/C7H10O2/c1-5-4-6(8)2-3-7(5)9/h5H,2-4H2,1H3 |

| Standard InChI Key | QRDRHCQVKCDSJY-UHFFFAOYSA-N |

| SMILES | CC1CC(=O)CCC1=O |

| Canonical SMILES | CC1CC(=O)CCC1=O |

Introduction

Structural and Molecular Characterization

Core Structural Features

The compound features a cyclohexane backbone with ketone moieties at carbons 1 and 4 (Figure 1). The methyl group at position 2 introduces steric and electronic modifications that influence its reactivity. Key structural parameters include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 126.15 g/mol | |

| IUPAC Name | (2S)-2-Methylcyclohexane-1,4-dione | |

| SMILES | C[C@H]1CC(=O)CCC1=O | |

| InChIKey | QRDRHCQVKCDSJY-YFKPBYRVSA-N |

The (2S) stereoisomer is explicitly documented in PubChem , though racemic mixtures may exist depending on synthetic routes.

Spectroscopic Data

-

NMR: NMR spectra typically show resonances for the methyl group (δ ~1.2 ppm) and ketone-adjacent protons (δ ~2.5–3.0 ppm) .

-

IR: Strong absorbance bands at ~1700–1750 cm confirm the presence of carbonyl groups .

Synthesis and Reactivity

Synthetic Routes

The parent compound, 1,4-cyclohexanedione, is synthesized via condensation of diethyl succinate followed by hydrolysis and decarboxylation . For the methyl derivative, two primary strategies are employed:

Route 1: Alkylation of 1,4-Cyclohexanedione

-

Methylation: Treatment of 1,4-cyclohexanedione with methyl iodide in the presence of a base (e.g., KCO) introduces the methyl group at position 2 .

-

Purification: Column chromatography (silica gel, ethyl acetate/hexane) yields the pure product .

Route 2: Cyclization of Methyl-Substituted Precursors

-

Starting from methylsuccinic acid derivatives, cyclization under acidic conditions forms the diketone backbone .

Yield Comparison

| Method | Yield (%) | Purity (%) |

|---|---|---|

| Alkylation | 65–75 | ≥98 |

| Cyclization | 50–60 | 95–97 |

Reactivity Profile

-

Knoevenagel Condensation: Reacts with aldehydes to form α,β-unsaturated ketones, useful in heterocyclic synthesis .

-

Reduction: Sodium borohydride reduces ketones to secondary alcohols, enabling access to diol intermediates .

Applications in Organic Synthesis

Building Block for Complex Molecules

2-Methylcyclohexane-1,4-dione serves as a precursor in the synthesis of:

-

Natural Product Analogues: Used in formal syntheses of terpenoids like acorone .

-

Pharmaceutical Intermediates: Functionalization at the methyl position enables drug candidate development .

Catalytic Applications

-

Host-Guest Chemistry: Bulky derivatives facilitate selective binding of aromatic guests (e.g., xylenes) in supramolecular systems.

| Parameter | Guideline |

|---|---|

| Skin/Eye Exposure | Causes irritation (H315/H319) |

| Storage | –20°C under inert gas |

| Stability | Hygroscopic; degrades upon prolonged exposure to moisture |

Comparative Analysis with Structural Analogues

1,4-Cyclohexanedione vs. 2-Methyl Derivative

| Property | 1,4-Cyclohexanedione | 2-Methyl-1,4-dione |

|---|---|---|

| Molecular Weight | 112.13 g/mol | 126.15 g/mol |

| Melting Point | 138–140°C | Not reported |

| Reactivity | Less sterically hindered | Enhanced steric effects |

Isomeric Considerations

-

1,3-Dione Isomer: 2-Methylcyclohexane-1,3-dione (CAS 1193-55-1) exhibits distinct reactivity due to carbonyl proximity, favoring enol tautomerism .

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume